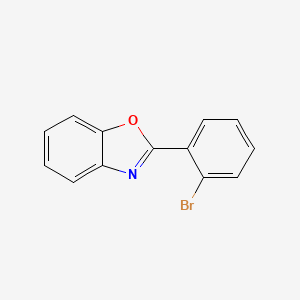![molecular formula C14H19NO2 B1274786 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid CAS No. 897094-27-8](/img/structure/B1274786.png)
1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid
説明
1-(4-Methylphenyl)methylpiperidine-4-carboxylic acid, also known as 4-methyl-1-(4-methylphenyl)piperidine-4-carboxylic acid, is an organic compound with the chemical formula C13H19NO2. It is a white crystalline solid with a molecular weight of 211.29 g/mol. This compound is a derivative of piperidine, which is a cyclic organic amine with a nitrogen atom in its ring structure. It is a versatile compound which has a wide range of applications in scientific research as well as in industry.
科学的研究の応用
Aurora Kinase Inhibition in Cancer Treatment
(ロバート ヘンリー,ジェームズ, 2006) discussed a compound structurally related to 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid as an Aurora kinase inhibitor. This suggests potential utility in cancer treatment, as Aurora kinase is a known target in cancer therapeutics.
Anticancer Agents Development
The work by (A. Rehman et al., 2018) involved synthesizing and evaluating derivatives of piperidine-4-carboxylic acid as potential anticancer agents. Their study highlights the anticancer potential of these compounds, suggesting their relevance in medicinal chemistry.
Application in Organic Syntheses
(J. Magano et al., 2014) explored the use of related piperidine derivatives in organic synthesis. This underscores the compound's importance in creating various chemically significant products.
Cardiovascular Research
(A. Krauze et al., 2004) investigated nitriles of piperidine derivatives for their cardiovascular activity. This research points towards the potential application of this compound in cardiovascular medicine.
Neurological Application
(Kalina Mambourg et al., 2021) studied alanylpiperidine analogs, related to the compound , as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1). This enzyme is significant in neurodegenerative diseases, suggesting a neurological application.
Piperidine Derivatives in Amines Synthesis
(H. P. Acharya, D. Clive, 2010) presented methods for synthesizing piperidine derivatives as intermediates for a broad range of amines. This is relevant in the context of pharmaceuticals and organic chemistry.
Antihistaminic Activity
(O. Peeters et al., 1994) examined the benzyl ester of a related compound in the synthesis of Levocabastine, an antihistamine. This indicates the compound's potential use in antihistamine drug development.
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid” and its derivatives could have potential applications in the pharmaceutical industry.
作用機序
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The compound’s predicted properties include a melting point of 167-169°c, a boiling point of 4776±550 °C, and a density of 1328±006 g/cm3 .
Result of Action
Piperidine derivatives are known to have various pharmacological activities .
Action Environment
The compound is recommended to be stored in a sealed, dry environment at room temperature .
生化学分析
Biochemical Properties
1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a partial agonist at GABA A receptors, which are crucial for inhibitory neurotransmission in the central nervous system . The compound’s interaction with GABA A receptors involves binding to the receptor site, leading to partial activation and modulation of chloride ion flow across the cell membrane. This interaction can influence neuronal excitability and has implications for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can alter intracellular calcium levels, impacting downstream signaling pathways involved in cell survival, proliferation, and differentiation . Additionally, the compound’s effects on gene expression can lead to changes in the production of proteins involved in neurotransmission and other cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to GABA A receptors, leading to partial activation and modulation of receptor function . This binding can result in the inhibition of certain enzymes involved in neurotransmitter metabolism, further influencing neuronal activity. Additionally, the compound’s effects on gene expression can lead to the upregulation or downregulation of specific genes, impacting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and potency . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with potential implications for its therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmission and reduction of anxiety-like behaviors . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and alterations in normal cellular function. These dosage-dependent effects highlight the importance of careful dosing and monitoring in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound may undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via the kidneys . These metabolic pathways can influence the compound’s bioavailability and duration of action.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may be transported across cell membranes via specific transporters or binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues can also impact its therapeutic potential and side effect profile.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can influence cellular processes such as protein synthesis and energy production. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-2-4-12(5-3-11)10-15-8-6-13(7-9-15)14(16)17/h2-5,13H,6-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRQDCFLAKBULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391228 | |
| Record name | 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897094-27-8 | |
| Record name | 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



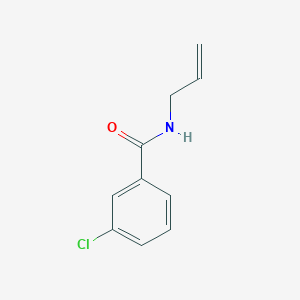
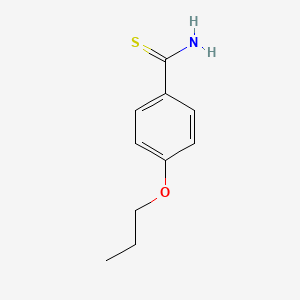
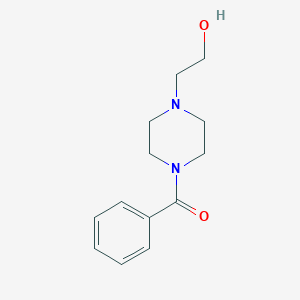

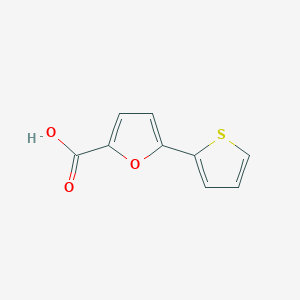
![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)
![5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274723.png)
![5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1274733.png)
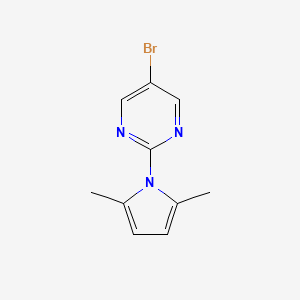


![2-Amino-3-[(3-pyrimidin-2-yloxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1274744.png)
